B1578111 Bactofencin A

Bactofencin A

Cat. No.: B1578111
Attention: For research use only. Not for human or veterinary use.
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Description

Bactofencin A is a novel, cationic antimicrobial peptide (Class IId bacteriocin) originally isolated from the probiotic bacterium Lactobacillus salivarius DPC6502 . This 22-amino-acid peptide (H-Lys-Arg-Lys-Lys-His-Arg-Cys-Arg-Val-Tyr-Asn-Asn-Gly-Met-Pro-Thr-Gly-Met-Tyr-Arg-Trp-Cys-OH) has a molecular mass of 2782 Da and a high theoretical pI of 10.91, conferring a strong positive charge . Its distinctive structure features a cationic N-terminal region and a C-terminal loop stabilized by a single disulfide bond between Cys7 and Cys22, which is critical for its full potency . The primary research value of this compound lies in its potent activity against medically significant Gram-positive pathogens. It demonstrates efficacy against Staphylococcus aureus (including mastitis isolates) and Listeria monocytogenes . Its proposed mode of action involves an initial electrostatic attraction between its positively charged N-terminus and the negatively charged bacterial cell wall, followed by a target-specific interaction mediated by the C-terminal loop, leading to a delayed killing effect . Notably, its activity against clinical strains and its capacity to subtly modulate microbial populations make it a compelling subject for investigating alternatives to conventional antibiotics . A key feature of this compound is its unusual immunity mechanism, which is conferred by a DltB homologue rather than a classic immunity protein. This system is believed to reduce the negative charge of the producer strain's cell wall, decreasing the binding of the cationic bacteriocin . This compound exhibits synergistic effects when combined with other antimicrobials; research shows its combination with nisin A results in faster bacterial killing at lower concentrations for both peptides . Its unmodified linear structure also allows for cost-effective chemical synthesis and bioengineering, facilitating the production of variants for structure-activity studies . This product is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Properties

bioactivity

Gram+,

sequence

KRKKHRCRVYNNGMPTGMYRWC

Origin of Product

United States

Discovery, Classification, and Producer Organisms of Bactofencin a

Isolation and Initial Identification from Microbial Bioprospecting

The discovery of Bactofencin A was the result of targeted microbial bioprospecting efforts aimed at identifying novel antimicrobial peptides from gut-associated bacteria. asm.org

Lactobacillus salivarius DPC6502 as a Primary Producer Strain

This compound is produced by the porcine gut isolate Lactobacillus salivarius DPC6502. asm.orgmdpi.comresearchgate.net This strain was identified during a screening of intestinal bacteria for antimicrobial activity. asm.org Genome sequencing of L. salivarius DPC6502 revealed the gene responsible for producing this bacteriocin (B1578144), designated bfnA. asm.org The bacteriocin is a 22-amino-acid peptide. asm.orgucc.ie Mass spectral analysis determined that this compound has a molecular mass of 2,782 Da. asm.orgnih.gov

Characterization of Origin from Porcine Intestinal Isolates

The primary producer strain, Lactobacillus salivarius DPC6502, was originally isolated from the intestines of a pig. asm.orgmdpi.comnih.gov Further investigation into the distribution of the bfnA gene revealed its presence in four other L. salivarius isolates, all of which were also of porcine origin. asm.orgnih.gov Notably, the gene was absent from five human-derived L. salivarius strains that were examined, suggesting a potential host-specific distribution of this compound-producing bacteria. asm.orgnih.gov

Phylogenetic and Structural Classification within Bacteriocin Taxonomy (e.g., Class IId)

This compound is classified as a Class IId bacteriocin. mdpi.comresearchgate.netasm.orgteagasc.ie This classification is based on its characteristics as a small, heat-stable, non-lanthionine-containing peptide. asm.orgteagasc.ie Class IId bacteriocins are often grouped based on their dissimilarity to other class II peptides. asm.orgteagasc.ie this compound is considered novel within this class as it does not show significant similarity to other known bacteriocins. asm.orgf1000research.com Its gene cluster is also relatively small, consisting of only four genes. asm.orgteagasc.ie

Structurally, this compound is a cationic peptide with a highly basic isoelectric point (pI) of 10.59. asm.orgnih.gov A key feature of its structure is a single intramolecular disulfide bond formed between two cysteine residues at positions 7 and 22. asm.orgresearchgate.net This disulfide bond creates a large C-terminal loop and is crucial for its antimicrobial activity. researchgate.net The peptide also possesses a highly cationic N-terminus. mdpi.comresearchgate.net

Comparative Analysis with Structurally Related Antimicrobial Peptides (e.g., Defensin-like Peptides)

A noteworthy aspect of this compound is its structural resemblance to eukaryotic defensin-like peptides, rather than other bacteriocins. asm.orgf1000research.comfrontiersin.org Defensins are a major component of the innate immune system in eukaryotes. frontiersin.orgfrontiersin.org Like defensins, this compound is a cationic, disulfide bond-containing peptide. frontiersin.orgfrontiersin.org This similarity is unusual for a bacteriocin and suggests a potential case of convergent evolution. frontiersin.orgfrontiersin.org

While defensins in eukaryotes function as part of the host's immune response, bacteriocins like this compound are involved in microbial competition in prokaryotes. frontiersin.orgfrontiersin.org To date, only a few bacteriocins, including this compound and laterosporulin, have been identified as being defensin-like. frontiersin.orgfrontiersin.org The structural homology lies in the presence and spacing of cysteine residues that form disulfide bridges, a characteristic feature of defensins. frontiersin.orgnih.gov

Molecular Genetics and Biosynthesis of Bactofencin a

Genomic Organization of the bfnA Gene Clusterteagasc.ieasm.orgnih.gov

The genetic determinants for Bactofencin A production are located on a chromosomally-located gene cluster. isappscience.org This cluster, identified through genome sequencing of the porcine intestinal isolate Lactobacillus salivarius DPC6502, spans approximately 4 kilobases. nih.gov Analysis of the cluster reveals a compact organization of genes essential for the bacteriocin's production, transport, and the producer cell's self-immunity. asm.orgnih.gov

The central component of the gene cluster is the structural gene, designated bfnA. asm.orgnih.gov Genome sequencing of L. salivarius DPC6502 led to the identification of this gene, which encodes the this compound prepeptide. asm.orgnih.govnih.gov The mature peptide, derived from this precursor, is a small, 22-amino-acid molecule. asm.orgnih.govnih.gov It is characterized as a highly basic (isoelectric point of 10.59) and defensin-like cationic peptide. asm.orgnih.govnih.gov Mass spectrometry analysis determined the molecular mass of the mature this compound to be 2,782 Da. asm.orgnih.govnih.gov The bfnA gene is notably absent from some well-characterized L. salivarius strains, such as UCC118, and appears to be part of the variable gene pool of the species, particularly associated with porcine isolates. nih.gov

Adjacent to the bfnA structural gene, the cluster encodes proteins required for the processing and export of the bacteriocin (B1578144). asm.orgnih.gov This includes genes for an ABC (ATP-binding cassette) transporter and a transport accessory protein. asm.orgnih.govresearchgate.net This machinery is responsible for secreting the bacteriocin from the cytoplasm to the extracellular environment. frontiersin.orgomu.edu.tr

Atypical for bacteriocin gene clusters, the bfnA locus lacks a classical immunity gene. asm.orgnih.govnih.gov Instead, a dltB homologue is located downstream of bfnA. asm.orgnih.govresearchgate.net DltB is a component of the dlt operon in many Gram-positive bacteria, where it functions in the D-alanylation of teichoic acids in the cell wall. asm.orgnih.gov This modification reduces the net negative charge of the cell envelope, conferring resistance to cationic antimicrobial peptides. asm.orgnih.govmdpi.com The heterologous expression of this dltB homologue in sensitive strains of L. salivarius and Staphylococcus aureus was shown to confer specific immunity to this compound, confirming its role in the self-protection of the producing organism. asm.orgnih.gov

Table 1: Genes within the this compound Gene Cluster and Their Functions

Gene/ProteinFunction
bfnAStructural gene encoding the this compound precursor peptide. asm.orgnih.govnih.gov
ABC TransporterAn ATP-binding cassette transporter involved in the processing and extracellular transport of the mature bacteriocin. asm.orgnih.govresearchgate.net
Transport Accessory ProteinWorks in conjunction with the ABC transporter to facilitate translocation of the bacteriocin. asm.orgresearchgate.netfrontiersin.org
dltB HomologueProvides immunity to the producer cell by mediating the D-alanylation of cell wall teichoic acids, which repels the cationic this compound peptide. asm.orgnih.govmdpi.com

Elucidation of the Biosynthetic Pathwayresearchgate.net

The biosynthesis of this compound follows the general pathway for ribosomally synthesized and post-translationally modified peptides (RiPPs). frontiersin.orgmdpi.com The process begins with the translation of the bfnA gene into a biologically inactive precursor, which then undergoes processing and modification to yield the active bacteriocin. mdpi.com

This compound is initially synthesized as a prepeptide, which includes an N-terminal leader sequence attached to the C-terminal core peptide that will become the mature bacteriocin. nih.govmdpi.com The this compound leader peptide is unusually long at 31 amino acids. nih.gov It contains a conserved double-glycine (GG) motif, which acts as a recognition site for the dedicated ABC transporter. nih.gov During the export process, the ABC transporter cleaves off this leader sequence, releasing the mature, active form of this compound into the extracellular space. frontiersin.orgomu.edu.tr Studies involving heterologous expression have demonstrated that the structural gene (bfnA) and the transporter gene are the minimal components required for the production and secretion of this compound. researchgate.net

The primary post-translational modification of this compound is the formation of a single intramolecular disulfide bond. asm.orgnih.gov This bond forms between two cysteine residues located at positions 7 and 22 (Cys7 and Cys22) of the mature peptide, creating a C-terminal loop structure. mdpi.comresearchgate.net This structural feature is critical for its antimicrobial activity. researchgate.net While the gene cluster contains a gene for a transport accessory protein, which in other systems is sometimes associated with ensuring optimal disulfide bond formation, it is not strictly essential for this compound synthesis. researchgate.net In fact, chemically synthesized this compound has been shown to form the correct disulfide bond spontaneously over time. mdpi.com

Table 2: Key Stages in the Biosynthesis of this compound

StageDescription
Transcription & Translation The bfnA gene is transcribed into mRNA and then ribosomally translated into an inactive precursor peptide (pre-bactofencin A). mdpi.com
Processing and Export The pre-bactofencin A, guided by its double-glycine leader sequence, is recognized by the ABC transporter complex. nih.govfrontiersin.org The complex simultaneously cleaves the leader peptide and transports the mature peptide out of the cell. frontiersin.orgomu.edu.tr
Post-Translational Modification An intramolecular disulfide bond is formed between cysteine residues Cys7 and Cys22, creating a loop structure essential for activity. researchgate.netmdpi.com

Regulatory Mechanisms Governing this compound Productionresearchgate.net

The regulation of bacteriocin production is often complex, frequently involving quorum-sensing systems that rely on peptide pheromones and two-component regulatory proteins. teagasc.iemdpi.comnih.gov However, analysis of the this compound gene cluster reveals an absence of genes for any obvious or classical regulatory system. teagasc.ienih.gov

Despite the lack of a canonical regulatory system within the gene cluster, the production of this compound is not constitutive and appears to be influenced by environmental conditions. teagasc.ief1000research.com Studies utilizing a reporter gene fused to the putative bfnA promoter region have shown that gene expression is induced in response to certain environmental stresses. teagasc.ienih.gov Specifically, promoter activity was observed to increase in the presence of low levels of salt and in simulated gastric fluid, conditions that may be encountered in the gastrointestinal tract. teagasc.ienih.gov These findings strongly suggest that a regulatory pathway for this compound production exists, although the specific genetic determinants and signaling molecules involved in this regulation have not yet been identified and remain a focus for further research. teagasc.ienih.gov

Transcriptional Regulation and Promoter Activity

The genetic blueprint for this compound production is contained within a concise gene cluster consisting of just four genes. teagasc.ieasm.org This includes bfnA, the structural gene encoding the 22-amino-acid peptide, along with genes for an ABC transporter and a transport accessory protein responsible for its secretion. asm.orgresearchgate.net Unlike many other bacteriocins, such as the class IIb salivaricins, the this compound gene cluster does not appear to contain a conventional two-component regulatory system, which typically involves a sensor histidine kinase and a response regulator activated by an inducing peptide (IP). teagasc.ieasm.org

In silico analysis of the region upstream of the bfnA structural gene has identified a putative sigma 70-type promoter. teagasc.ieresearchgate.net This promoter features recognizable -10 (TATAAT) and -35 (TTGACA) motifs, which are separated by 16 base pairs and are located 23 base pairs upstream from the likely Ribosome Binding Site (RBS). teagasc.ie

Studies using reporter genes, such as Green Fluorescent Protein (GFP), fused to this promoter have revealed it to be strong and active. teagasc.ieasm.orgnih.gov A key regulatory feature is that the promoter exhibits its highest activity when the this compound peptide is absent. teagasc.ienih.gov This suggests a form of feedback regulation, although the precise genetic determinants for this regulatory pathway have not yet been identified. teagasc.ienih.gov This mode of regulation contrasts with many other bacteriocin systems where the peptide itself can act as an inducer of its own production. teagasc.ie

Promoter CharacteristicsDescription
Promoter Type Putative sigma 70
Key Motifs -10 (TATAAT) and -35 (TTGACA)
Regulatory System Lacks a typical two-component system; does not appear to use an inducing peptide (IP). teagasc.ieasm.org
Activity Strong promoter activity observed. teagasc.ienih.gov
Feedback Mechanism Promoter activity is highest in the absence of the this compound peptide, suggesting a unique feedback inhibition mechanism. teagasc.ienih.gov

Influence of Environmental Factors on Gene Expression

The expression of this compound is notably influenced by conditions that mimic the gastrointestinal tract (GIT), suggesting an adaptive role for the bacteriocin in vivo. teagasc.ienih.gov The promoter for this compound remains functional under a variety of environmental stress conditions. teagasc.ieasm.org

Research has demonstrated that the promoter's activity is positively induced by mild environmental stresses. teagasc.ienih.gov Specifically, exposure to low levels of salt and simulated gastric fluid leads to increased promoter activity. teagasc.ienih.gov Since gastric fluid naturally contains salt, it is possible that salt is a key factor in this induction. teagasc.ienih.gov In contrast, other conditions such as a low pH of 5.5 and the presence of 0.2% (w/v) bile resulted in GFP expression levels comparable to those seen in standard laboratory media, indicating the promoter is robust across various challenges. teagasc.ieasm.org This capacity for induction by salt and gastric fluid can potentially be utilized to enhance the production of this compound in both industrial fermentation and within the GIT. asm.org

Environmental FactorEffect on this compound Promoter ActivityReference
Low pH (5.5) Functional, with expression comparable to standard lab media. teagasc.ieasm.org
Bile (0.2% w/v) Functional, with expression comparable to standard lab media. teagasc.ieasm.org
Salt (low levels) Increased promoter activity. teagasc.ieasm.orgnih.gov
Simulated Gastric Fluid Increased promoter activity. teagasc.ienih.govnih.gov
Presence of Target Microbes Functional, with expression comparable to standard lab media. teagasc.ieasm.org

Structural Biology and Structure Activity Relationship Sar Studies of Bactofencin a

Characterization of Primary and Secondary Structural Features

Bactofencin A is a 22-amino-acid peptide characterized by a highly basic nature, with a theoretical isoelectric point (pI) of 10.59. asm.orgnih.gov Its primary structure is notable for the presence of two cysteine residues. asm.orgnih.gov Mass spectral analysis has confirmed its molecular mass to be approximately 2,782 Da. asm.orgnih.gov This bacteriocin (B1578144) is categorized as a defensin-like peptide and is unusual due to its highly cationic N-terminus and a single intramolecular disulfide bond. asm.orgresearchgate.net This bond, formed between Cysteine-7 and Cysteine-22, creates a large C-terminal loop, a defining secondary structural feature. researchgate.netmdpi.com

Investigation of the Role of Cysteine Residues and Disulfide Bonds

The intramolecular disulfide bond between Cys7 and Cys22 is a critical determinant of this compound's potent activity. researchgate.netmdpi.com This covalent linkage is responsible for creating a large C-terminal loop that is crucial for its function. researchgate.net Studies involving the substitution of these cysteine residues with either serine or alanine (B10760859) have demonstrated a significant reduction in the bacteriocin's antimicrobial activity, confirming the importance of this cyclic structure. researchgate.net For instance, replacing Cys7 with alanine (C7A) reduces activity 16-fold, while the C22A substitution results in a 63-fold reduction. researchgate.net This highlights that the integrity of the disulfide bond and the resulting loop are essential for the peptide's structural organization and potent inhibitory action against pathogens like S. aureus. researchgate.netulaval.ca

Alanine Scanning Mutagenesis and Targeted Residue Substitution for Potency

Alanine scanning mutagenesis, a technique where individual amino acids are systematically replaced by alanine, has been instrumental in identifying key residues for this compound's activity. researchgate.net A complete synthetic alanine scan revealed that residues located between Valine-9 and Glycine-17 within the C-terminal loop are particularly sensitive to substitution, suggesting this region has a major influence on the bacteriocin's potency. researchgate.netnih.gov For example, substitutions such as V9A, Y10A, N12A, and G17A resulted in a 4-fold decrease in activity, while N11A, G13A, M14A, and T16A led to a 16-fold reduction. core.ac.uk In contrast, substitutions at positions R8, P15, M18, Y19, R20, and W21 had a less dramatic effect. researchgate.netcore.ac.uk These findings indicate that while the N-terminal is key for membrane interaction, many residues within the C-terminal macrocycle are crucial for the peptide's ultimate bactericidal function, possibly through target recognition. ulaval.ca

Table 1: Impact of Alanine Substitution on this compound Activity against S. aureus

Variant Relative Activity (Compared to Native)
V9A Decreased 4-fold
Y10A Decreased 4-fold
N11A Decreased 16-fold
N12A Decreased 4-fold
G13A Decreased 16-fold
M14A Decreased 16-fold
T16A Decreased 16-fold
G17A Decreased 4-fold
C7A Decreased 16-fold

Source: Data compiled from O'Connor et al., 2021. core.ac.uk

Rational Design and Synthesis of this compound Analogues

The insights from SAR studies have paved the way for the rational design and synthesis of this compound analogues with potentially enhanced properties. researchgate.net

Evaluation of Linear Analogues and Disulfide Bond Significance

To definitively assess the importance of the cyclic structure, linear analogues of this compound were synthesized and tested. nih.govacs.org Interestingly, some studies have found that linear analogues lacking the disulfide bond were as potent as the native cyclic form against L. monocytogenes and S. aureus, and were even active against methicillin-resistant S. aureus (MRSA) and vancomycin-resistant S. aureus (VRSA) strains. nih.govacs.orgacs.org This suggests that while the disulfide bond is a key feature, linear versions can still retain significant activity. However, other studies emphasize the critical role of the disulfide bond for high potency, noting that substitutions of the cysteine residues lead to a dramatic loss of activity. researchgate.netulaval.ca This discrepancy may suggest that the requirement of the disulfide bond could be strain-specific or dependent on the specific analogue design. A linear analogue where methionine residues were replaced with leucine (B10760876) showed similar potency to the natural form but with enhanced stability. frontiersin.org

Impact of D-Amino Acid Substitutions on Antimicrobial Activity

To investigate the role of stereochemistry and potentially increase protease resistance, analogues containing D-amino acids were synthesized. researchgate.netnih.gov The substitution of L-amino acids with their D-counterparts within the loop region (from Cys7 to Cys22) was found to be more detrimental to antimicrobial activity than the corresponding L-alanine substitutions. researchgate.netnih.gov For example, while the L-alanine variants Y10A, N11A, and T16A were active at concentrations of 4, 16, and 16 μM respectively, their D-amino acid equivalents were inactive even at 1000 μM. researchgate.net This suggests that specific chiral interactions are likely involved in the bacteriocin's activity, and the native L-amino acid configuration in the loop is crucial for its function. researchgate.net

Mechanism of Antimicrobial Action of Bactofencin a

Interaction with Bacterial Cellular Membranes

The initial engagement of Bactofencin A with target bacteria occurs at the cellular membrane, a process governed by electrostatic forces and leading to membrane perturbation. researchgate.net

This compound is a highly cationic peptide, possessing a net positive charge of +7 at a neutral pH. mdpi.comresearchgate.net This strong positive charge is primarily attributed to its N-terminal region, which is rich in basic amino acid residues (KRKKHR). ucc.iemdpi.com The proposed mode of action begins with an electrostatic attraction between this positively charged N-terminus and the negatively charged components of the Gram-positive bacterial cell surface, such as teichoic acids. ucc.iemdpi.comamazonaws.com This initial binding is a critical prerequisite for its antimicrobial activity. researchgate.netacs.org Molecular dynamics simulations have corroborated the importance of this cationic N-terminal tail for the peptide's interaction with the bacterial membrane. acs.orgacs.org The sequential removal of these positively charged residues from the N-terminus leads to a progressive decrease in the peptide's activity, confirming the crucial role of this region in targeting the bacterial cell. ucc.ie

Following the initial electrostatic binding, this compound disrupts the bacterial membrane, although its mechanism appears to differ from classic pore-forming bacteriocins like nisin. mdpi.comresearchgate.net While the strong interaction between the highly cationic peptide and the cell surface contributes to cell disruption, evidence suggests a more complex process potentially involving a specific receptor. mdpi.comresearchgate.netresearchgate.net It is proposed that after the N-terminus anchors the peptide to the membrane, the C-terminal loop, formed by a disulfide bond between Cys7 and Cys22, interacts with a putative receptor. mdpi.comacs.orgulaval.ca Studies on synthetic analogues where residues within this C-terminal loop were substituted have shown that this region is critical for its bactericidal potency, suggesting it is involved in target protein binding. ucc.ieacs.org

While this compound does cause membrane permeabilization and depolarization, leading to the leakage of cytoplasmic contents and cell death, this effect is part of a broader mechanism targeting cell wall integrity. mdpi.comconicet.gov.armdpi.com The disruption is not simply due to pore formation but is linked to the inhibition of cell wall component synthesis. mdpi.com

Interference with Bacterial Cell Wall Integrity and Biosynthesis

A defining feature of this compound's mechanism is its interference with the biosynthesis and integrity of the bacterial cell wall, specifically by targeting teichoic acids. acs.orgmdpi.com

The genetic basis for this compound production and immunity is unusual. asm.org The gene cluster for this compound lacks a typical bacteriocin (B1578144) immunity gene. asm.orgnih.gov Instead, it contains a dltB homologue located downstream of the structural gene bfnA. asm.orgnih.gov In many Gram-positive bacteria, DltB is a membrane protein that is part of the dlt operon, which is responsible for the D-alanylation of teichoic acids. asm.orgnih.govcore.ac.uk

The presence of this dltB homologue provides a unique immunity mechanism for the producing organism, Lactobacillus salivarius. ucc.ieasm.org It is proposed that this protein functions to increase the D-alanylation of the producer's own teichoic acids, reducing the cell wall's negative charge and thus preventing the binding of the cationic this compound. researchgate.netmdpi.com The heterologous expression of this specific dltB homologue in sensitive strains of L. salivarius and Staphylococcus aureus was shown to confer resistance to this compound, confirming its role in immunity. asm.orgnih.gov This finding strongly suggests that the DltB protein, and by extension the teichoic acid D-alanylation pathway, is the direct or indirect target of this compound. mdpi.comacs.org

Analysis of Delayed Killing Kinetics and Bactericidal Effects

This compound exhibits a distinct, delayed killing effect compared to rapidly acting, pore-forming bacteriocins. researchgate.netmdpi.com This characteristic suggests a mode of action that involves metabolic disruption, such as the inhibition of cell wall synthesis, rather than immediate membrane lysis. mdpi.comresearchgate.net

On agar (B569324) plates, the formation of inhibition zones against Staphylococcus aureus by this compound can take up to 23 hours, in stark contrast to the 6 hours required for nisin. researchgate.netmdpi.comnih.gov This delayed action has also been observed in liquid culture and through flow cytometry, where significant cell damage becomes evident approximately 4 hours after the addition of the bacteriocin. researchgate.netmdpi.comresearchgate.net For example, treatment with 2 μM of this compound for 4 hours resulted in a 20-fold increase in injured cells and a 50-fold increase in dead S. aureus cells compared to untreated controls. researchgate.netmdpi.com In broth dilution assays, a significant reduction in viable cell counts was detected after 4 to 6 hours of exposure. mdpi.com

The peptide demonstrates a bactericidal effect, although higher concentrations are needed for killing than for inhibition. mdpi.com The table below summarizes the minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) against several mastitis-causing pathogens.

Antimicrobial Activity of this compound Against Mastitis Pathogens mdpi.com
Bacterial SpeciesMIC₅₀ (μg/mL)MBC₅₀ (μg/mL)
Staphylococcus aureus3.931.2
Streptococcus dysgalactiae62.5125
Streptococcus uberis15.631.2

This delayed kinetic profile aligns with its proposed mechanism of interfering with cell wall biosynthesis, a process that requires more time to manifest lethal consequences than direct membrane permeabilization. mdpi.com

Comparative Mechanistic Studies with Other Classes of Bacteriocins

This compound, a class IId bacteriocin, exhibits a mechanism of action that is notably distinct from many other well-characterized bacteriocins. nih.govasm.org Its mode of action, which involves targeting cell wall components, contrasts with the pore-forming mechanisms common to other classes, such as the lantibiotic nisin and the class IIa bacteriocin pediocin. nih.govmdpi.com

Distinctive Features of this compound's Mechanism

Studies highlight that this compound's antimicrobial activity is predicated on the disruption of the cell wall through the modification of teichoic acids. nih.gov This is fundamentally different from bacteriocins that primarily target the cell membrane. The proposed mechanism involves an initial electrostatic attraction between the highly cationic N-terminus of this compound and the negatively charged bacterial cell envelope. mdpi.comresearchgate.net Following this initial binding, the C-terminal loop, stabilized by a disulfide bond, is thought to interact with a specific, yet-to-be-fully-identified receptor, leading to the disruption of cell wall integrity. mdpi.comulaval.ca This unique mechanism shares some characteristics with eukaryotic cationic antimicrobial peptides. asm.orgresearchgate.net

Comparison with Nisin A (Class I Lantibiotic)

Nisin A, a well-studied lantibiotic, has a dual mechanism of action that contributes to its broad-spectrum activity against Gram-positive bacteria. nih.govmdpi.com It inhibits cell wall synthesis by binding to Lipid II, a crucial precursor for peptidoglycan formation. nih.govmdpi.com Simultaneously, it uses Lipid II as a docking molecule to form pores in the cytoplasmic membrane, leading to a rapid dissipation of the membrane potential and cell death. mdpi.com

Key differences in the antimicrobial action of this compound and Nisin A are detailed below:

Speed of Action: A defining difference is the kinetics of their killing effect. Nisin acts very rapidly, with inhibition zones against Staphylococcus aureus appearing within 6 hours. mdpi.comresearchgate.net In stark contrast, this compound displays a significantly delayed effect, requiring up to 23 hours to form a comparable zone of inhibition. mdpi.comresearchgate.net This delayed action suggests a more complex or indirect mechanism compared to the direct membrane disruption caused by nisin. mdpi.com

Molecular Target: Nisin's primary target is Lipid II, which it uses to both halt cell wall construction and puncture the cell membrane. nih.gov this compound, however, is proposed to target teichoic acids, leading to cell wall disruption through a different pathway. nih.gov

Synergistic Effects: Despite their different mechanisms, this compound and nisin exhibit a powerful synergistic relationship. When used in combination, they cause faster bacterial killing at lower concentrations than when used alone. mdpi.comresearchgate.net Studies suggest that this compound may render S. aureus more susceptible to nisin, possibly by interfering with nisin resistance mechanisms related to the D-alanylation of teichoic acids. mdpi.com

Comparison with Pediocin PA-1 (Class IIa Bacteriocin)

Pediocin PA-1 is a representative of the class IIa, or pediocin-like, bacteriocins. mdpi.com Its mechanism is similar to that of many other class II bacteriocins, which involves binding to a mannose phosphotransferase system (Man-PTS) receptor on the target cell surface. This interaction leads to the formation of pores in the cytoplasmic membrane, causing leakage of intracellular contents and cell death. nih.gov Unlike this compound, Pediocin PA-1's primary mode of action is membrane permeabilization rather than disruption of cell wall synthesis. nih.gov In comparative studies against certain mastitis-causing pathogens, this compound and nisin were found to be effective, whereas Pediocin PA-1 showed no inhibitory activity, highlighting differences in their spectrum of activity and mechanism. nih.gov

Comparison with Reuterin

Reuterin is a distinct antimicrobial compound, a broad-spectrum aldehyde produced by Lactobacillus reuteri. nih.gov Its mechanism differs significantly from peptide-based bacteriocins like this compound. Reuterin induces oxidative stress within the target cell by modifying thiol groups in proteins and other small molecules, disrupting critical enzymatic functions and cellular processes. nih.gov

The following table provides a comparative summary of the mechanisms of action for this compound and other selected antimicrobial agents.

FeatureThis compound (Class IId)Nisin A (Class I Lantibiotic)Pediocin PA-1 (Class IIa)Reuterin (Aldehyde)
Primary Molecular Target Teichoic acids; Putative cell wall receptor nih.govLipid II nih.govmdpi.comMannose-PTS receptor nih.govThiol groups in proteins nih.gov
Primary Mechanism Disruption of cell wall integrity nih.govInhibition of peptidoglycan synthesis; Pore formation nih.govmdpi.comPore formation in the cytoplasmic membrane nih.govInduction of oxidative stress nih.gov
Speed of Action Delayed mdpi.comresearchgate.netRapid mdpi.comresearchgate.netRapidVaries by organism
Key Structural Feature Cationic N-terminus; C-terminal loop via disulfide bond researchgate.netLanthionine/Methyllanthionine rings researchgate.netN-terminal YGNGV consensus motifAldehyde functional group

Antimicrobial Spectrum and Efficacy Studies of Bactofencin a

Activity Against Gram-Positive Bacterial Pathogens

Bactofencin A, a cationic bacteriocin (B1578144) produced by Lactobacillus salivarius, exhibits a significant antimicrobial spectrum against various Gram-positive bacteria. amazonaws.com Its activity has been documented against clinically relevant pathogens, making it a subject of interest in the search for new antimicrobial agents. acs.orgnih.govnovoprolabs.com

Inhibition of Staphylococcus aureus (including Methicillin-Resistant and Vancomycin-Resistant Strains)

This compound has shown potent inhibitory effects against Staphylococcus aureus, a versatile pathogen responsible for a wide array of infections. acs.orgnih.govasm.org Studies have confirmed its activity not only against standard strains of S. aureus but also against antibiotic-resistant variants, including methicillin-resistant S. aureus (MRSA) and vancomycin-resistant S. aureus (VRSA). acs.orgnih.govnovoprolabs.com

The bacteriocin is particularly effective against S. aureus, including MRSA strains. mdpi.com Research has demonstrated that linear analogs of this compound, which lack the disulfide bond found in the natural peptide, are equally potent and active against several strains of MRSA and one strain of VRSA. acs.orgnih.govnovoprolabs.com This suggests that the core structure of this compound is crucial for its anti-staphylococcal activity. The mechanism of action is thought to involve the disruption of the bacterial cell wall. mdpi.com

In a study investigating the efficacy of various bacteriocins against multidrug-resistant (MDR) S. aureus causing bovine mastitis, this compound demonstrated significant antimicrobial activity. mdpi.com It was shown to be more effective at lower concentrations against S. aureus isolates compared to streptococcal species. mdpi.com Another study highlighted that this compound displays a delayed killing effect on clinical strains of S. aureus, which can be significantly accelerated when used in combination with nisin. mdpi.com

Efficacy Against Listeria monocytogenes

Listeria monocytogenes, a foodborne pathogen of significant public health concern, is also susceptible to this compound. acs.orgnih.govnovoprolabs.comasm.org The bacteriocin has been identified as a potent inhibitor of this pathogen, showcasing its potential as a biopreservative in food systems or as a therapeutic agent. google.com

The antimicrobial activity of this compound against L. monocytogenes has been consistently reported in the literature. acs.orgnih.govmdpi.com Its efficacy is attributed to its ability to target and disrupt essential components of the bacterial cell wall. mdpi.com

Susceptibility of Streptococcus dysgalactiae and Streptococcus uberis

This compound has demonstrated antimicrobial activity against Streptococcus dysgalactiae and Streptococcus uberis, two significant pathogens associated with bovine mastitis. mdpi.comrjpbr.comnih.gov A study evaluating the susceptibility of multidrug-resistant mastitis-causing pathogens to various bacteriocins found that this compound was active against both S. dysgalactiae and S. uberis. mdpi.com This was the first report of this compound's activity against these specific streptococcal species. mdpi.com

The study noted that higher concentrations of this compound were required to inhibit the growth of streptococci compared to S. aureus. mdpi.com Specifically, the MIC50 values were higher for S. dysgalactiae and S. uberis than for S. aureus. mdpi.com

Broader Spectrum Analysis Against Other Gram-Positive Genera

Beyond its well-documented activity against Staphylococcus, Listeria, and Streptococcus, this compound has been shown to have a broader spectrum of inhibition against other Gram-positive bacteria. amazonaws.com It has demonstrated inhibitory activity against various Lactobacillus species and other Gram-positive bacteria. amazonaws.com

Its activity extends to anaerobic bacteria as well, with studies showing its potential to inhibit inhabitants of the microbiome such as Clostridium and Bacteroides. mdpi.com The broad-spectrum activity of this compound against Gram-positive microorganisms is a key characteristic that continues to be explored. mdpi.com

Assessment of Antimicrobial Activity in In Vitro Assays

The antimicrobial efficacy of this compound has been quantified through various in vitro assays, primarily focusing on determining its minimum inhibitory and bactericidal concentrations.

Determination of Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in microbial death. These values are crucial for understanding the potency of an antimicrobial compound.

For this compound, MIC and MBC values have been determined against a variety of Gram-positive pathogens. Synthetic this compound was found to be a potent inhibitor of L. monocytogenes with an MIC of 8.0 μM and S. aureus with an MIC of 4.0 μM. acs.orgnih.gov

In a study on bovine mastitis pathogens, the MIC50 and MBC50 values for this compound were determined for S. aureus, S. dysgalactiae, and S. uberis. mdpi.com The MIC50 values were 3.9 µg/mL for S. aureus, 62.5 µg/mL for S. dysgalactiae, and 15.6 µg/mL for S. uberis. mdpi.com The corresponding MBC50 values were 31.2 µg/mL, 125 µg/mL, and 31.2 µg/mL, respectively. mdpi.com These results indicate that lower concentrations of this compound are needed to inhibit S. aureus compared to the streptococcal species tested. mdpi.com

Another study reported that against a clinical isolate of S. aureus from a case of bovine mastitis, this compound showed a delayed inhibitory effect, with concentrations of 0.5, 1, and 2 µM maintaining a lower optical density compared to the control after 23 hours. mdpi.com The MICs for bactofencin against a collection of mastitis-causing isolates ranged from 2.0 to ≥250 µg/mL. nih.govresearchgate.net

The following table summarizes the reported MIC and MBC values for this compound against various Gram-positive bacteria.

BacteriumStrain(s)MICMBCSource
Staphylococcus aureusStandard strain4.0 μMNot Reported acs.orgnih.gov
Staphylococcus aureusMastitis isolatesMIC50: 3.9 µg/mLMBC50: 31.2 µg/mL mdpi.com
Staphylococcus aureusClinical isolate DPC52460.5 - 2 µM (inhibitory)Not Reported mdpi.com
Listeria monocytogenesStandard strain8.0 μMNot Reported acs.orgnih.gov
Streptococcus dysgalactiaeMastitis isolatesMIC50: 62.5 µg/mLMBC50: 125 µg/mL mdpi.com
Streptococcus uberisMastitis isolatesMIC50: 15.6 µg/mLMBC50: 31.2 µg/mL mdpi.com

Time-Kill Kinetic Assays

Time-kill kinetic assays provide a more detailed understanding of the antimicrobial effects of a compound over time compared to endpoint assays like Minimum Inhibitory Concentration (MIC) tests. lenus.ienih.gov Studies on this compound reveal a distinct and delayed killing effect, particularly against the pathogen Staphylococcus aureus. researchgate.netnih.gov

One key finding is the delayed appearance of inhibition zones on plate media. Against a clinical strain of S. aureus, this compound required 23 hours to form a visible zone of inhibition, in stark contrast to the 6 hours required by the well-characterized bacteriocin, nisin. nih.govnih.govresearchgate.net This delayed action was further investigated using flow cytometry, which demonstrated that cellular damage became evident 4 hours after the addition of this compound. nih.govresearchgate.net

Further analysis showed that treatment with 2 µM of this compound led to a significant increase in cell damage, resulting in approximately 20 times more injured cells and 50 times more dead cells compared to untreated control populations. nih.govnih.govresearchgate.net Interestingly, when this compound was combined with nisin A, a synergistic effect was observed, leading to faster bacterial killing at lower concentrations of both bacteriocins. nih.govnih.govresearchgate.net

**Table 1: Summary of Time-Kill Kinetic Assay Findings for this compound against *S. aureus***

Parameter Observation Source(s)
Inhibition Zone Formation 23 hours required for visible inhibition zone. nih.gov, researchgate.net, nih.gov
Onset of Cell Damage Cellular damage detected via flow cytometry after 4 hours. nih.gov, researchgate.net
Cell Viability at 2 µM ~20-fold increase in injured cells vs. control. nih.gov, researchgate.net, nih.gov
Cell Viability at 2 µM ~50-fold increase in dead cells vs. control. nih.gov, researchgate.net, nih.gov
Combination with Nisin A Accelerated killing at lower concentrations. nih.gov, researchgate.net, nih.gov

Efficacy Studies in Non-Human In Vivo Models of Bacterial Infection

The evaluation of bacteriocins in animal models is a crucial step in assessing their therapeutic potential. nih.govnih.govportlandpress.com These studies help determine if the bioactivity and potency observed in vitro are retained in vivo. lenus.ie

Mice are the most frequently used animal models for preclinical efficacy studies of bacteriocins due to their genetic and biological similarities to humans. nih.gov Research involving this compound has demonstrated its effectiveness in a murine model of listeriosis. In mice infected with Listeria monocytogenes, administration of this compound resulted in rapid control of the infection. researchgate.net While many bacteriocins have been tested in murine models for various infections, including those caused by MRSA, specific published efficacy studies for this compound in models other than listeriosis are limited. nih.govfrontiersin.org

This compound was first identified in Lactobacillus salivarius isolated from a porcine intestine. asm.org Analysis of several L. salivarius strains revealed that the gene for this compound was present in four additional porcine isolates but absent from five human-derived isolates, suggesting its distribution may be host-specific. asm.org However, despite its porcine origin, detailed efficacy studies of purified this compound in porcine or other non-murine animal infection models are not extensively documented in the available literature. asm.org General studies have confirmed the potential of other bacteriocins in animal ilea, highlighting the promise of this therapeutic approach. encyclopedia.pub

Ecological Impact and Modulation of Host Microbiota

Bacteriocins have the potential to modulate the complex microbial communities of the gastrointestinal tract, which could have a positive impact on host health. nih.gov Unlike broad-spectrum antibiotics that can cause significant disruption, some bacteriocins may offer a more targeted approach. portlandpress.com

Studies using in vitro models of the human distal colon have shown that this compound has a relatively subtle but potentially positive influence on gut microbial populations. nih.govresearchgate.netf1000research.com When introduced into a simulated colon environment, this compound altered the proportions of several key bacterial genera. f1000research.com Specifically, its presence was associated with a favorable effect on the intestinal community, potentially increasing the abundance of beneficial microbes like Bifidobacterium spp. while also affecting populations of Bacteroides and Fusobacterium. researchgate.netf1000research.com

Table 2: Reported Effects of this compound on Commensal Gut Bacteria in an in vitro Colon Model

Bacterial Genus Observed Effect Source(s)
Bifidobacterium Potentially increased abundance; positive impact. researchgate.net, f1000research.com
Bacteroides Altered proportions; potentially positive impact. researchgate.net, f1000research.com, nih.gov
Fusobacterium Altered proportions. f1000research.com
Clostridium Associated with lower levels. researchgate.net, nih.gov

Bacterial Resistance Mechanisms to Bactofencin a and Counter Resistance Strategies

Molecular Basis of Bacterial Adaptation and Emergence of Resistance Phenotypes

The development of resistance to antimicrobial peptides (AMPs) like Bactofencin A is a complex process driven by bacterial adaptation. imrpress.com This adaptation occurs at the molecular level, often involving genetic mutations and alterations in gene expression that lead to resistant phenotypes. imrpress.comnovapublishers.com Bacteria can acquire resistance through various strategies, including modifications to their cell surface to reduce the binding of cationic peptides, the production of enzymes that degrade the antimicrobial, and the use of efflux pumps to expel the compound from the cell. imrpress.comfrontiersin.orgnih.gov

The primary mechanism of immunity to this compound in the producing organism, Lactobacillus salivarius, involves a DltB homologue. nih.govasm.org This protein is involved in the D-alanylation of teichoic acids, a process that reduces the net negative charge of the bacterial cell wall. nih.govasm.orgmdpi.com This reduction in negative charge is thought to decrease the electrostatic attraction between the cationic this compound and the bacterial cell surface, thereby conferring resistance. researchgate.net The presence of "orphan immunity genes" in non-bacteriocin-producing strains, which are functional homologues of bacteriocin (B1578144) immunity systems, represents another molecular basis for resistance. mdpi.com

Identification of Specific Cellular Resistance Pathways

Several specific cellular pathways have been identified that contribute to bacterial resistance against this compound and other cationic antimicrobial peptides.

Alterations in Cell Wall Composition and Charge (e.g., Teichoic Acid D-alanylation)

A key resistance strategy employed by Gram-positive bacteria against cationic AMPs is the modification of their cell wall to reduce its negative charge. mdpi.comnih.gov This is primarily achieved through the D-alanylation of teichoic and lipoteichoic acids, which are major components of the Gram-positive cell wall. imrpress.commdpi.comnih.gov The incorporation of positively charged D-alanine residues into these polymers neutralizes the negative charge of the cell surface, repelling cationic peptides like this compound and hindering their ability to reach their target. imrpress.commdpi.comnih.gov

The dlt operon, which encodes the proteins responsible for this D-alanylation process, plays a crucial role in this resistance mechanism. asm.orgmdpi.com The DltB protein, a homolog of which is found in the this compound gene cluster, is a key component of this pathway. nih.govasm.org Heterologous expression of the dltB homologue has been shown to confer this compound-specific immunity to sensitive strains of Lactobacillus salivarius and Staphylococcus aureus. nih.govasm.org

General Antimicrobial Peptide Efflux Mechanisms

Efflux pumps are membrane-associated protein complexes that actively transport a wide range of substrates, including antimicrobial agents, out of the bacterial cell. imrpress.comnih.gov These systems can contribute to resistance by reducing the intracellular concentration of the antimicrobial peptide to sub-inhibitory levels. imrpress.com While specific efflux pumps dedicated to this compound have not been extensively characterized, general AMP efflux mechanisms are known to contribute to resistance against various bacteriocins. oup.com For instance, the BceAB-type ABC transporters have been implicated in resistance to several peptide antibiotics. imrpress.com

Development of Strategies to Overcome Resistance

To combat the challenge of bacterial resistance, several strategies are being explored to enhance the efficacy of this compound and other bacteriocins.

Synergistic Antimicrobial Combination Therapies (e.g., with Nisin A)

A notable example is the combination of this compound with Nisin A, another well-characterized bacteriocin. mdpi.comnih.gov Studies have demonstrated that this combination results in a synergistic and accelerated killing of Staphylococcus aureus strains, including those that may show some level of resistance to the individual bacteriocins. mdpi.comnih.govresearchgate.net It is hypothesized that the two bacteriocins have different modes of action, with Nisin A primarily targeting lipid II to inhibit cell wall synthesis and form pores, while this compound's activity is linked to teichoic acid modification. mdpi.comnih.gov This dual-pronged attack makes it more difficult for bacteria to develop resistance. mdpi.com The combination has been shown to be effective at lower concentrations of each bacteriocin, which could also reduce potential toxicity. mdpi.comnih.gov

Peptide Engineering Approaches to Circumvent Resistance

Peptide engineering has emerged as a critical strategy to enhance the therapeutic potential of bacteriocins like this compound, aiming to overcome bacterial resistance, improve stability, and increase potency. nih.govfrontiersin.org The relatively simple, unmodified structure of this compound makes it an excellent candidate for chemical synthesis and modification, allowing for precise alterations to its amino acid sequence. amazonaws.com Research has focused on understanding the structure-activity relationships (SAR) of this compound to guide these engineering efforts. acs.orgnih.gov

Key investigations have identified two primary structural regions of this compound that are crucial for its antimicrobial function: the highly cationic N-terminal tail and the large C-terminal loop formed by a disulfide bond. acs.orgresearchgate.net Molecular dynamics simulations and SAR studies have shown that the positively charged N-terminus is vital for the initial interaction with the negatively charged bacterial cell membrane. acs.orgnih.gov Subsequent experiments involving the systematic removal of these positively charged residues from the N-terminus resulted in a progressively less active peptide, confirming the importance of this region for its function. researchgate.net

Table 1: Effect of N-Terminal Deletions on this compound Activity Against S. aureus
This compound VariantDescriptionMinimum Inhibitory Concentration (MIC) in µM
This compound (Full-length)Unmodified peptide4
R2-C22Deletion of Arginine at position 24
K3-C22Deletion of Arginine-2 and Lysine-316
K4-C22Deletion of residues 2-432
H5-C22Deletion of residues 2-5500
R6-C22Deletion of residues 2-6>1000

The C-terminal macrocycle, formed by a disulfide bond between Cysteine-7 (Cys7) and Cysteine-22 (Cys22), is believed to be involved in binding to a specific target protein, leading to the inhibition of bacterial growth. acs.orgnih.gov The structural importance of this loop was demonstrated when the substitution of either Cys7 or Cys22 with serine or alanine (B10760859) significantly diminished the peptide's antimicrobial activity. researchgate.net

A comprehensive alanine scanning analysis was performed to identify other key residues within the peptide's primary structure. researchgate.net This study revealed that the region between Valine-9 and Glycine-17 has a major influence on the bacteriocin's potency. researchgate.net Specific substitutions within this region were shown to retain significant activity. researchgate.net

Table 2: Activity of this compound Alanine-Scan Variants Against S. aureus
VariantDescriptionMinimum Inhibitory Concentration (MIC) in µM
P15AProline-15 replaced by Alanine1
Y10ATyrosine-10 replaced by Alanine4
N11AAsparagine-11 replaced by Alanine16
T16AThreonine-16 replaced by Alanine16

Counterintuitively, research has demonstrated that linear analogs of this compound, which lack the disulfide bond entirely, are not only as potent as the native peptide but are also active against several strains of methicillin-resistant S. aureus (MRSA) and at least one strain of vancomycin-resistant S. aureus (VRSA). acs.orgnih.govnovoprolabs.com This finding suggests that while the cyclic structure is important, a linear configuration can be highly effective, particularly against drug-resistant phenotypes. acs.org One of these linear analogs, designated analog 5, showed inhibitory activity against a VRSA strain with a MIC of 4.3 µM. ulaval.ca

Further engineering efforts have focused on improving the peptide's stability. ulaval.ca For instance, replacing methionine residues, which are susceptible to oxidation, with leucine (B10760876) led to a fourfold increase in inhibitory activity against S. aureus. ulaval.ca These modifications demonstrate the potential to create more robust and effective versions of this compound for therapeutic applications. ulaval.ca

Table 3: Summary of Engineered this compound Analogs and Their Properties
Analog TypeModificationObserved OutcomeReference
Linear AnalogRemoval of the Cys7-Cys22 disulfide bond.Maintained potency and gained activity against MRSA and VRSA strains. acs.org, ulaval.ca, nih.gov
Stabilized AnalogReplacement of methionine residues with leucine.Fourfold increase in inhibitory activity against S. aureus. ulaval.ca

Methodologies for Synthesis, Purification, and Modification of Bactofencin a

Synthetic Production Methods (e.g., Solid-Phase Peptide Synthesis)

The chemical synthesis of Bactofencin A is a critical alternative to its low-yield natural production from Lactobacillus salivarius DPC6502, which is often less than 0.3 mg/L of culture. nih.gov This low natural yield makes it challenging to generate sufficient quantities for detailed structure-function relationship studies and other research purposes. nih.gov Consequently, chemical synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), has become the method of choice for producing this compound and its variants in milligram quantities. nih.gov

SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. mdpi.com This approach simplifies the purification process as excess reagents and soluble by-products can be removed by simple filtration and washing steps after each coupling reaction. mdpi.com For this compound, a 22-amino acid peptide with the sequence KRKKHRCRVYNNGMPTGMYRWC, microwave-assisted solid-phase peptide synthesis (MW-SPPS) has been specifically utilized. nih.govnih.gov This technique employs microwave energy to accelerate the coupling and deprotection steps, significantly reducing the time required for synthesis. nih.gov

The synthesis of this compound via SPPS has been shown to produce a peptide that is as active as the naturally produced version, validating this as a reliable production method for research. nih.gov Interestingly, the intramolecular disulfide bond between the cysteine residues at positions 7 and 22, a key feature of the mature peptide, forms naturally over time in the synthetically produced molecule. nih.govnih.gov

Advanced Purification Techniques (e.g., Reversed-Phase HPLC)

Following both natural fermentation and chemical synthesis, crude preparations of this compound require significant purification to achieve the homogeneity needed for analytical and functional studies. The primary and most effective technique for this purpose is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). nih.govagriculturejournal.org RP-HPLC has become an essential tool in the purification and analysis of peptides and proteins due to its high resolving power, which allows for the separation of molecules with very similar structures. creative-biogene.com

The principle of RP-HPLC involves a non-polar stationary phase (commonly C8 or C18 alkyl chains bonded to silica) and a polar mobile phase. Peptides are eluted from the column by a gradient of increasing organic solvent concentration, typically acetonitrile, in an aqueous solution containing an ion-pairing agent like trifluoroacetic acid (TFA). creative-biogene.com Peptides separate based on their hydrophobicity, with more hydrophobic peptides being retained longer on the column.

For this compound and its variants, RP-HPLC is used to purify the peptide to homogeneity from the complex mixtures generated during synthesis or extraction from bacterial culture supernatants. nih.govagriculturejournal.org The success of RP-HPLC in purifying bacteriocins has greatly accelerated their discovery and characterization. nih.gov

A typical purification scheme for bacteriocins like this compound may involve initial steps such as ammonium sulfate precipitation or ion-exchange chromatography to enrich the sample before the final, high-resolution purification by RP-HPLC. researchgate.net The purity of the final product is often assessed by analytical RP-HPLC and mass spectrometry. agriculturejournal.org

Analytical Characterization and Confirmation Methods (e.g., MALDI-TOF Mass Spectrometry)

Once purified, the identity and structural integrity of this compound must be confirmed. The principal technique for this is Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry. nih.gov This method is highly effective for determining the precise molecular mass of peptides and proteins.

In MALDI-TOF MS, the purified peptide is co-crystallized with a matrix material that strongly absorbs laser light. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize the analyte molecules, which are typically singly charged. These ions are then accelerated into a flight tube, and their mass-to-charge ratio is determined by measuring the time it takes for them to reach the detector.

MALDI-TOF MS analysis has been instrumental in the initial characterization of this compound, determining its molecular mass to be 2782 Da. nih.gov This mass corresponds to the 22-amino acid peptide with an intramolecular disulfide bond. nih.gov The technique is also used to confirm the mass of synthetically produced this compound and its variants, ensuring the correct peptide was synthesized. nih.gov For example, a related bacteriocin (B1578144), Bactofencin YH, was identified as a new molecule in part through MALDI-TOF MS analysis, which determined its molecular mass to be 2731 Da.

The data generated from MALDI-TOF MS provides critical confirmation of the peptide's identity and can also give indications of its purity and the successful formation of modifications like disulfide bonds.

Bioengineering and Genetic Modification of Producer Strains for Enhanced Yield and Activity

Bioengineering strategies offer a powerful approach to overcome the limitations of natural bacteriocin production and to create novel variants with enhanced properties. nih.gov Since bacteriocins are ribosomally synthesized, their encoding genes are amenable to genetic modification. nih.gov

However, the natural yield of this compound from its producer, Lactobacillus salivarius DPC6502, is very low, making genetic manipulation of this native strain to generate variants impractical. nih.gov Research has therefore focused on two main bioengineering avenues: the creation of synthetic variants to probe structure-activity relationships, and heterologous expression in more tractable host organisms. nih.govnih.gov

Heterologous Expression: A significant bioengineering achievement has been the functional expression of the bfnA gene, which encodes this compound, in a heterologous host, Escherichia coli. nih.gov This approach allows for potentially large-scale production, bypassing the low-yield issue in the native producer. For class II bacteriocins like this compound, which have a simple structure, expression can often be achieved using just the bacteriocin gene itself, sometimes eliminating the need for the native immunity gene if a tightly controlled, inducible expression system is used. nih.gov

Genetic Modification for Immunity: The this compound gene cluster in L. salivarius DPC6502 contains a dltB homologue instead of a typical bacteriocin immunity gene. nih.gov DltB is involved in the D-alanylation of teichoic acids in the cell wall, which reduces the net negative charge and confers resistance to cationic antimicrobial peptides. nih.gov Researchers have successfully cloned this dltB homologue and heterologously expressed it in sensitive strains of L. salivarius and Staphylococcus aureus. nih.gov This genetic modification rendered the recipient strains resistant to this compound, confirming the gene's role in providing immunity. nih.gov

These bioengineering and genetic modification techniques are crucial for advancing the study of this compound, enabling the production of sufficient quantities for research and facilitating a deeper understanding of its mechanism of action and immunity.

Future Research Trajectories and Translational Outlook for Bactofencin a

Deeper Elucidation of Molecular Interactions at the Host-Pathogen Interface

Future research will focus on unraveling the precise molecular mechanisms by which Bactofencin A exerts its antimicrobial effects and interacts with host systems. While it is proposed that the highly cationic N-terminus facilitates an initial attraction to the negatively charged bacterial cell membrane, the exact nature of its interaction and the identity of its putative receptor remain to be conclusively identified. mdpi.com Molecular dynamics simulations have supported the importance of this positively charged N-terminal tail for the initial peptide-membrane interaction. acs.orgnih.gov

A key area of investigation is the role of the C-terminal loop, formed by a disulfide bond between Cys7 and Cys22. mdpi.com It is hypothesized that this loop is involved in binding to a specific, yet unknown, receptor on the target cell, leading to inhibition of bacterial growth. mdpi.comacs.orgnih.gov The delayed killing effect observed with this compound compared to other bacteriocins like nisin suggests a complex mode of action that may not solely rely on pore formation, but rather a more intricate process that takes time to execute cell death. mdpi.comnih.gov

Furthermore, the unusual immunity mechanism associated with this compound, involving a DltB homologue, warrants deeper investigation. asm.orgteagasc.ie This homologue is thought to confer resistance by altering the teichoic acids in the cell wall, thereby reducing the net negative charge and preventing the binding of the cationic this compound. mdpi.com Understanding this interplay will be crucial for overcoming potential resistance mechanisms. Research into its potential immunomodulatory roles is also a burgeoning field, with initial studies suggesting that bacteriocins can influence the host immune response. mdpi.comnih.govfrontiersin.org

Expansion of Antimicrobial Spectrum and Target Pathogen Profiling

This compound has demonstrated potent activity against several medically significant Gram-positive pathogens, most notably Staphylococcus aureus and Listeria monocytogenes. nih.govasm.org Its efficacy extends to multidrug-resistant (MDR) strains, including methicillin-resistant S. aureus (MRSA) and one strain of vancomycin-resistant S. aureus (VRSA). acs.orgnih.gov Studies have also shown its activity against Streptococcus dysgalactiae and Streptococcus uberis, pathogens associated with bovine mastitis. mdpi.com

Future research should systematically profile the antimicrobial spectrum of this compound against a broader range of clinical isolates and priority pathogens. While it shows strong activity against many Gram-positive bacteria, its effectiveness against Gram-negative bacteria appears limited. researchgate.net Investigations into synergistic combinations with other antimicrobials, such as nisin, have shown promise in accelerating the killing of S. aureus and could be a valuable strategy to broaden its application. mdpi.comnih.gov

Table 1: Documented Antimicrobial Activity of this compound

Target PathogenActivity LevelReference(s)
Staphylococcus aureusPotent (MIC = 4.0 μM) acs.orgnih.gov
Listeria monocytogenesPotent (MIC = 8.0 μM) acs.orgnih.gov
Methicillin-resistant S. aureus (MRSA)Active acs.orgnih.gov
Vancomycin-resistant S. aureus (VRSA)Active (against one strain) acs.orgnih.gov
Streptococcus dysgalactiaeActive (MIC50 = 62.5 µg/mL) mdpi.com
Streptococcus uberisActive (MIC50 = 15.6 µg/mL) mdpi.com
Clostridium spp.Inhibitory potential in microbiome context mdpi.com
Bacteroides spp.Inhibitory potential in microbiome context mdpi.com

Rational Design and Development of Novel Analogues with Improved Activity and In Vivo Stability

The chemical synthesis of this compound has opened avenues for the rational design of novel analogues with enhanced properties. mdpi.comresearchgate.net Structure-activity relationship (SAR) studies have identified key structural features crucial for its antimicrobial potency. acs.orgresearchgate.netnih.gov

The highly cationic N-terminus is vital for its initial interaction with the bacterial membrane, as sequential removal of these positively charged residues leads to a significant loss of activity. researchgate.netnih.gov The disulfide bond forming the C-terminal loop is also important, as its replacement with serine or alanine (B10760859) significantly diminishes activity. researchgate.netnih.gov Alanine scanning mutagenesis has revealed that residues within the loop, specifically between Val9 and Gly17, are critical for the bacteriocin's potency. researchgate.netnih.gov Interestingly, linear analogues of this compound, lacking the disulfide bond, have been shown to be as potent as the native peptide, suggesting that the cyclic structure may not be essential for activity against all targets and that linear versions could be easier and more cost-effective to synthesize. acs.orgnih.gov

Future work will involve the creation and screening of a wider library of this compound variants. This could include substitutions with non-canonical amino acids, modifications to the N- and C-termini, and alterations to the loop size and composition to improve stability, particularly against proteolytic degradation in vivo, and to enhance its activity spectrum. frontiersin.org

Table 2: Key Structural Features of this compound and Their Functional Importance

Structural FeatureFunctional ImportanceReference(s)
Cationic N-terminusInitial attraction to the bacterial cell membrane mdpi.comacs.orgresearchgate.netnih.gov
C-terminal loop (Cys7-Cys22 disulfide bond)Important for high potency, likely involved in receptor binding acs.orgresearchgate.netnih.gov
Residues Val9-Gly17Critical for antimicrobial activity researchgate.netnih.gov

Advanced Preclinical Efficacy Studies in Diverse Animal Models

While in vitro studies have established the potent antimicrobial activity of this compound, its efficacy in vivo needs to be thoroughly evaluated in various preclinical animal models of infection. acs.orgnih.gov Initial studies have explored its potential in the context of bovine mastitis, demonstrating its activity against relevant pathogens. mdpi.com The ability of a this compound analogue to inhibit MRSA in vitro suggests its potential for treating skin and soft tissue infections. acs.org

Future preclinical research should expand to include models of systemic infections, skin infections, and gastrointestinal infections caused by susceptible pathogens like S. aureus and L. monocytogenes. These studies will be critical for determining the pharmacokinetic and pharmacodynamic properties of this compound and its analogues, as well as for establishing a preliminary safety profile.

Role of this compound in Microbiome Engineering and Modulation Research

Bacteriocins like this compound are emerging as potential tools for microbiome engineering due to their often narrow spectrum of activity, which allows for the targeted removal of specific pathogenic or undesirable bacteria with minimal disruption to the broader microbial community. portlandpress.comtandfonline.com Studies have shown that this compound can subtly modulate the gut microbiome. portlandpress.comresearchgate.net In an ex vivo colon model, the addition of purified this compound led to an increase in beneficial Bifidobacterium and a decrease in Clostridium and Bacteroides populations. mdpi.comportlandpress.comresearchgate.net

This selective modulation suggests that this compound could be developed as a "smart" antimicrobial that promotes a healthier gut microbial composition. Future research should focus on in vivo studies in animal models to confirm these modulatory effects and to explore the potential of this compound and the producing organism, Lactobacillus salivarius, as probiotics to improve gut health and prevent or treat dysbiosis-related conditions. portlandpress.commdpi.com

Strategies for Protecting this compound from Degradation (e.g., Encapsulation in Mesoporous Matrices)

A significant hurdle for the therapeutic application of peptide-based antimicrobials like this compound is their susceptibility to proteolytic degradation in the gastrointestinal tract and other biological environments. frontiersin.orgamazonaws.com To overcome this, various protection strategies are being explored.

One promising approach is the encapsulation of this compound within mesoporous silica (B1680970) matrices, such as SBA-15 and MSE. researchgate.netamazonaws.comnih.gov Studies have shown that loading this compound onto these matrices can protect it from enzymatic degradation by proteases like trypsin. researchgate.netamazonaws.com The porous structure of these materials shields the peptide from the larger protease enzymes. researchgate.net Furthermore, encapsulation has been shown to enhance the antimicrobial activity of this compound compared to the free peptide. researchgate.netamazonaws.com The hydrophilic nature of SBA-15 allowed for a higher loading capacity of the hydrophilic this compound. amazonaws.comnih.gov

Future research will focus on optimizing these delivery systems to control the release kinetics of this compound at the target site. This includes exploring different types of matrices, surface functionalization of the matrices to improve loading and release profiles, and testing the efficacy of these encapsulated formulations in in vivo models. researchgate.netmdpi.com

Optimizing Gene Expression and Metabolic Pathways in Producer Strains for Industrial Applications

For the large-scale and cost-effective production of this compound, optimizing its synthesis is crucial. While chemical synthesis is feasible, particularly for creating analogues, microbial fermentation using the native producer strain, Lactobacillus salivarius, or a heterologous host offers a potentially more economical route for industrial-scale production. mdpi.comgoogle.com

Future research in this area will involve metabolic engineering of the producer strains to enhance the yield of this compound. This can be achieved by overexpressing the genes in the bfnA gene cluster, optimizing fermentation conditions (media composition, pH, temperature), and engineering the metabolic pathways of the host to increase the supply of precursor amino acids. teagasc.ie Developing efficient purification processes to obtain high-purity this compound from the fermentation broth will also be a key focus for enabling its use in clinical and food applications. mdpi.com

Q & A

Q. What is the molecular structure of Bactofencin A, and how does it contribute to its antimicrobial activity?

this compound is a 22-amino acid cationic peptide (molecular weight: 2,782 Da) with two cysteine residues forming an intramolecular disulfide bond, critical for structural stability and antimicrobial activity . Its high isoelectric point (10.59) enhances electrostatic interactions with negatively charged bacterial membranes. Methodologically, structural characterization involves MALDI-TOF mass spectrometry and solid-phase peptide synthesis (Fmoc/tBu strategy), followed by oxidative folding to form the disulfide bond . Key Data:

PropertyValue/Description
Molecular weight2,782 Da
Disulfide bondCys8-Cys12
Synthesis yield63% (linear precursor)

Q. How can researchers validate the antimicrobial efficacy of this compound against pathogens like Staphylococcus aureus?

Standardized in vitro assays include broth microdilution to determine minimum inhibitory concentrations (MICs). For example, this compound exhibits MICs of 2–8 µg/mL against methicillin-resistant S. aureus (MRSA) and vancomycin-resistant S. aureus (VRSA) . Controls must include reference strains (e.g., S. aureus ATCC 29213) and vehicle-only treatments to rule out solvent effects. Statistical analysis (e.g., ANOVA with post-hoc tests) should confirm significance, as per guidelines in experimental reproducibility .

Advanced Research Questions

Q. What experimental approaches elucidate the role of the dltB gene in this compound immunity?

The dltB homolog downstream of bfnA confers resistance via D-alanylation of cell wall teichoic acids, reducing cationic peptide binding . To study this:

  • Heterologous expression : Clone dltB into susceptible strains (e.g., Lactobacillus salivarius) and compare MICs pre- and post-transfection.
  • Lipid bilayer assays : Measure peptide-membrane interactions using electrophysiology to quantify pore formation inhibition in dltB-expressing strains.
  • Transcriptomics : Profile dlt operon activation under this compound stress using RNA-seq .

Q. How do structural modifications (e.g., amino acid substitutions) affect this compound's activity and stability?

Structure-activity relationship (SAR) studies involve synthesizing analogs with targeted substitutions (e.g., Met→Leu at positions 14/18 to prevent oxidation) and testing their MICs . For example: Table: Activity of this compound analogs

AnalogMIC vs. MRSA (µg/mL)MIC vs. VRSA (µg/mL)
Wild-type48
M14L/M18L816
N-terminal truncation>32>32
Key findings:
  • N-terminal positive charge is essential for membrane interaction.
  • C-terminal macrocycle loss reduces activity by 50%, implicating its role in target binding .

Q. How can researchers resolve contradictions in reported MIC values for this compound across studies?

Discrepancies may arise from strain variability, assay conditions (pH, cation concentration), or peptide purity. To address this:

  • Standardize protocols : Use CLSI guidelines for broth microdilution, adjusting cation-adjusted Mueller-Hinton broth for Gram-positive pathogens .
  • Quality control : Validate peptide purity (>95%) via HPLC and mass spectrometry.
  • Meta-analysis : Compare datasets using statistical tools (e.g., random-effects models) to identify confounding variables .

Methodological Considerations

Q. What strategies enhance this compound's stability in delivery systems for in vivo applications?

Mesoporous silica matrices (e.g., SBA-15) exploit electrostatic interactions to protect this compound from proteolysis. Loading efficiency depends on matrix surface charge and pore size. For example, SBA-15 achieves 90% peptide retention at pH 7.4, with sustained release over 24 hours .

Q. How should researchers design studies to investigate this compound's synergy with conventional antibiotics?

  • Checkerboard assays : Determine fractional inhibitory concentration indices (FICIs) for combinations (e.g., this compound + β-lactams). Synergy is defined as FICI ≤0.5 .
  • Time-kill curves : Monitor bactericidal effects over 24 hours using colony count assays.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.